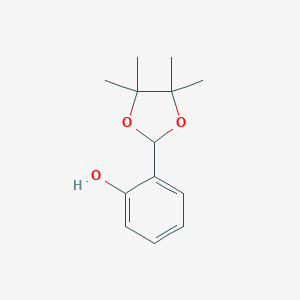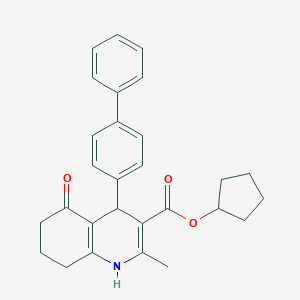
2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Polymer Synthesis and Characterization
The compound 2-(1,3-dioxolan-2-yl)phenoxymethyloxirane was utilized in anionic polymerization processes, leading to the synthesis of polymers characterized by NMR spectroscopy, size exclusion chromatography, and electrospray mass spectrometry. This highlights its role in the development of novel polymeric materials with potential applications in various industries (Maślińska-Solich et al., 2004).
2. Advanced Material Development
A comprehensive study involving synthesis, crystal structure characterization, and vibrational property analysis was conducted on compounds similar to 2-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol. These compounds were analyzed using various spectroscopic methods and theoretical calculations, indicating their potential in developing advanced materials with unique properties (Qing-mei Wu et al., 2021).
Applications in Antioxidant and Radical Scavenging
3. Antioxidant Properties in Oils
Novel phenolic antioxidants structurally related to this compound demonstrated high radical scavenging activities and effectively protected oils during storage and frying, suggesting their applicability as food preservatives or in other industries where oxidation is a concern (Catel et al., 2012).
Applications in Fluorescence and Spectroscopy
4. Photophysical Properties in Fluorescent Materials
Derivatives of this compound were synthesized and their photophysical properties were studied. These compounds exhibited unique absorption-emission properties, indicating their potential use in fluorescent materials and sensors (Padalkar et al., 2011).
Eigenschaften
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-7-5-6-8-10(9)14/h5-8,11,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZDEDJEAAGWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=CC=CC=C2O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(2,4-dimethylphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389702.png)
![2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(2,4-dimethylphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389703.png)
![4-(6-Bromo-benzo[1,3]dioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid 2-isopropoxy-ethyl ester](/img/structure/B389704.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B389705.png)

![Ethyl 5-[(2-fluoroanilino)carbonyl]-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B389710.png)
![Methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-(methoxymethyl)-4H-pyran-3-carboxylate](/img/structure/B389712.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B389713.png)
![2-Methoxyethyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B389715.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-naphthamide](/img/structure/B389716.png)
![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B389717.png)
![Acenaphtho[1,2-b]quinoxaline-9,10-dicarbonitrile](/img/structure/B389719.png)
